Dehydrocurdione

Description

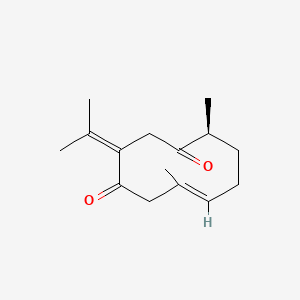

Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6+/t12-/m0/s1 |

InChI Key |

ZYPUZCWWTYIGFV-BCMYLCSRSA-N |

SMILES |

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |

Isomeric SMILES |

C[C@H]1CC/C=C(/CC(=O)C(=C(C)C)CC1=O)\C |

Canonical SMILES |

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |

Synonyms |

dehydrocurdione |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrocurdione: A Technical Guide on its Natural Origin, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydrocurdione

This compound is a naturally occurring bioactive compound classified as a germacrane sesquiterpenoid.[1][2] Sesquiterpenoids are a large class of C15 terpenes built from three isoprene units.[3][4] Structurally, this compound possesses a characteristic cyclodecane ring with an isopropyl group and two methyl groups.[1][2] First isolated from Curcuma zedoaria, this compound has garnered significant interest within the scientific community for its potent pharmacological properties, particularly its anti-inflammatory effects. This guide provides a comprehensive technical overview of the origin, isolation, biosynthesis, and key biological activities of this compound, tailored for professionals in research and drug development.

Natural Occurrence and Origin

This compound is predominantly isolated from the rhizomes of plants belonging to the Curcuma genus (Zingiberaceae family). The primary and most cited source is Curcuma zedoaria, commonly known as zedoary or white turmeric.[5][6] It is considered a major component of this plant.[7] this compound has also been identified in other related species, including Curcuma phaeocaulis and Curcuma aromatica. The presence of this compound in various traditional medicinal plants underscores the importance of investigating its therapeutic potential.

Isolation and Purification

The extraction and purification of this compound from its natural source is a critical first step for research and development. The following protocol is a synthesized methodology based on common laboratory practices for natural product isolation.

Experimental Protocol: Isolation of this compound from Curcuma zedoaria

-

Preparation of Plant Material :

-

Freshly harvested rhizomes of Curcuma zedoaria are washed, dried, and ground into a fine powder to maximize the surface area for solvent extraction.[5]

-

-

Solvent Extraction :

-

The powdered rhizome material (e.g., 1.0 kg) is subjected to exhaustive extraction by maceration at room temperature.[5][8]

-

Methanol is a commonly used solvent for the initial extraction.[6] Alternatively, a sequential extraction with solvents of increasing polarity, starting with n-hexane followed by dichloromethane or ethyl acetate, can be employed.[5][8]

-

The mixture is soaked for several days (e.g., 3 days), and the process is repeated multiple times to ensure complete extraction.[5] The filtrates are then combined.

-

-

Concentration :

-

Fractionation and Purification :

-

The crude extract is subjected to column chromatography (CC) over silica gel.[5]

-

A gradient elution system is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[5]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[5]

-

Fractions rich in this compound are combined and may require further purification steps such as preparative thin-layer chromatography (PTLC), Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]

-

-

Structure Elucidation :

-

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

-

Experimental Workflow Diagram

References

- 1. Showing Compound this compound (FDB014082) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0035407) [hmdb.ca]

- 3. KEGG PATHWAY: map00909 [genome.jp]

- 4. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]

- 5. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

Dehydrocurdione: A Technical Guide to its Discovery and Isolation from Curcuma zedoaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a sesquiterpenoid found in the rhizomes of Curcuma zedoaria (white turmeric), has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a visualization of its interaction with a key cellular signaling pathway. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Curcuma zedoaria, a member of the ginger family (Zingiberaceae), has a long history of use in traditional medicine across Asia.[1] The rhizome of this plant is a rich source of bioactive secondary metabolites, including a variety of sesquiterpenoids.[2][3] Among these, this compound (C₁₅H₂₂O₂) has been identified as a significant constituent with demonstrated biological activities.[4] This germacrane sesquiterpenoid is characterized by a ten-membered ring system and is a subject of ongoing research for its pharmacological potential.[1]

This whitepaper details the foundational aspects of this compound research, focusing on its initial discovery and the methodologies for its extraction and purification from Curcuma zedoaria. Furthermore, it delves into the compound's interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| Exact Mass | 234.161979940 Da | [1] |

| IUPAC Name | (6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione | [1] |

Table 1: Physicochemical properties of this compound.

Discovery and Isolation of this compound

This compound was first isolated from the rhizomes of Curcuma zedoaria. The general workflow for its extraction and purification is outlined below.

Experimental Protocol: Extraction and Isolation

This protocol is a composite of established methods for the isolation of sesquiterpenoids from Curcuma species.

3.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Air-dried rhizomes of Curcuma zedoaria are ground into a fine powder.

-

Solvent Extraction: 1.0 kg of the powdered rhizome is macerated with n-hexane at room temperature for 72 hours. The solvent is decanted, and the process is repeated twice more with fresh solvent.

-

Concentration: The combined hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: A glass column is packed with a slurry of silica gel in hexane.

-

Sample Loading: The crude hexane extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Further Purification (if necessary):

-

Fractions containing this compound, as identified by TLC, are pooled and concentrated.

-

For higher purity, these fractions can be subjected to further chromatographic steps such as Sephadex LH-20 column chromatography, preparative thin-layer chromatography (PTLC), or High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data

The yield of this compound from the rhizomes of Curcuma zedoaria has been reported.

| Parameter | Value | Reference |

| Plant Material | Curcuma zedoaria rhizomes | |

| Amount of Plant Material | 1.0 kg | |

| Yield of this compound | 34.5 mg |

Table 2: Reported yield of this compound.

Structural Elucidation Data

The structure of this compound has been determined using various spectroscopic techniques. The following tables summarize the key spectral data.

¹H and ¹³C NMR Spectral Data

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 202.1 | - |

| 2 | 49.5 | 2.65 (m) |

| 3 | 126.8 | - |

| 4 | 158.3 | - |

| 5 | 40.2 | 2.50 (m) |

| 6 | 134.2 | 5.10 (t, 7.0) |

| 7 | 26.3 | 2.20 (m) |

| 8 | 39.8 | 2.35 (m) |

| 9 | 48.9 | 2.10 (m) |

| 10 | 35.5 | 1.80 (m) |

| 11 | 21.0 | 1.05 (d, 7.0) |

| 12 | 21.0 | 1.05 (d, 7.0) |

| 13 | 20.5 | 1.85 (s) |

| 14 | 16.2 | 1.65 (s) |

| 15 | 124.5 | - |

Table 3: ¹H and ¹³C NMR data for this compound (in CDCl₃).

Mass Spectrometry Data

| m/z | Interpretation |

| 234 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₃]⁺ |

| 191 | [M - C₃H₇]⁺ |

| 163 | [M - C₅H₉O]⁺ |

| 135 | [C₁₀H₁₅]⁺ |

Table 4: Mass spectrometry fragmentation data for this compound.

Signaling Pathway Interaction: Keap1-Nrf2 Pathway

This compound has been shown to exert its anti-inflammatory and antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[2][5][6][7][8] This pathway is a key regulator of cellular defense mechanisms against oxidative stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[5][7] Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that inhibits Nrf2 ubiquitination.[7] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[2][5]

References

- 1. This compound | C15H22O2 | CID 10421549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biosynthesis of Dehydrocurdione: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dehydrocurdione, a bioactive sesquiterpenoid isolated from the medicinal plant Curcuma zedoaria (zedoary), has garnered significant interest for its anti-inflammatory and antioxidant properties.[1] Understanding its biosynthesis is crucial for metabolic engineering approaches to enhance its production and for the discovery of novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final sesquiterpenoid skeleton. It includes detailed experimental protocols for the identification and functional characterization of the enzymes involved, a summary of relevant quantitative data, and visualizations of the metabolic and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, metabolic engineering, and pharmacology.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid natural products with a wide range of biological activities. This compound is a prominent sesquiterpene found in the essential oil of Curcuma zedoaria rhizomes and leaves.[2][3] Its chemical structure, a germacrane-type sesquiterpenoid, suggests a biosynthetic origin from farnesyl diphosphate (FPP), the universal precursor of all sesquiterpenes.[4] The elucidation of its biosynthetic pathway is a key step towards harnessing its therapeutic potential through biotechnological production platforms. This guide synthesizes the current knowledge on sesquiterpenoid biosynthesis in the Curcuma genus to propose a detailed pathway for this compound formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Universal Precursor, Farnesyl Diphosphate (FPP): This stage involves the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves synthesized via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[5]

-

Formation of the Germacrane Skeleton: The linear FPP molecule is cyclized by a sesquiterpene synthase (TPS) to form a germacrene intermediate.[4]

-

Oxidative Modifications: The germacrane skeleton undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield this compound.[6][7]

From Primary Metabolism to Farnesyl Diphosphate

The biosynthesis of the C5 building blocks, IPP and DMAPP, occurs through two distinct pathways in plants: the MVA pathway in the cytosol and the MEP pathway in the plastids.[5] These C5 units are then used to build the C15 precursor, FPP, through the action of FPP synthase.

Cyclization of FPP to a Germacrene Intermediate

The first committed step in this compound biosynthesis is the cyclization of FPP. While a specific "this compound synthase" has not been identified, evidence from related species and the structure of this compound strongly suggest that a germacrene-type sesquiterpene is the initial cyclic intermediate. Several multifunctional sesquiterpene synthases have been identified in the Curcuma genus that produce germacrene A as one of their products.[8]

Proposed Oxidative Modifications to this compound

Following the formation of a germacrene intermediate, a series of oxidations are required to produce this compound. These reactions are characteristic of cytochrome P450 monooxygenases.[7] Based on the structure of this compound, the proposed pathway likely involves hydroxylation followed by oxidation to a ketone. While the exact sequence and intermediates are yet to be experimentally verified, a plausible route is depicted below.

Quantitative Data

While kinetic data for the specific enzymes in the this compound pathway are not yet available, analysis of the essential oil composition of Curcuma zedoaria provides valuable information on the relative abundance of this compound and other related sesquiterpenoids. This data can inform metabolic engineering strategies by identifying potential pathway bottlenecks and major competing pathways.

| Compound | Plant Part | Relative Abundance (%) | Reference |

| This compound | Leaves | 9.0 | [3] |

| This compound | Rhizome | Major Component | [1][2] |

| Curzerenone | Rhizome | 21.5 | [9] |

| 1,8-Cineole | Rhizome | 19.6 | [9] |

| Germacrone | Rhizome | 2.3 | [9] |

| Furanodiene | Rhizome | Not specified | [2] |

| Furanodienone | Rhizome | Not specified | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved terpene synthases and cytochrome P450s. The following protocols outline a general workflow for achieving this.

Identification of Candidate Genes via Transcriptome Analysis

-

RNA Extraction and Sequencing: Extract total RNA from tissues of Curcuma zedoaria known to produce this compound (e.g., rhizomes). Prepare cDNA libraries and perform high-throughput transcriptome sequencing (RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes. Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Candidate Gene Selection: Identify unigenes annotated as "terpene synthase" or "cytochrome P450". Prioritize candidates from the CYP71 family, which is known to be involved in the modification of specialized metabolites.[6]

Cloning and Heterologous Expression of Candidate Genes

-

Gene Cloning: Design primers based on the candidate unigene sequences to amplify the full-length coding sequences from C. zedoaria cDNA. Clone the amplified fragments into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression in E. coli or Yeast: Transform the expression constructs into a suitable host strain. For sesquiterpene synthases, E. coli strains engineered to produce FPP are often used. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) in yeast is typically required for activity. Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).

In Vitro Enzyme Assays

-

Protein Extraction and Purification: Harvest the microbial cells and lyse them to release the recombinant protein. Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Reaction:

-

For Terpene Synthases: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

-

For Cytochrome P450s: Incubate the microsomal fraction from yeast expressing the CYP450 and CPR with the putative substrate (the product of the terpene synthase reaction) and NADPH.

-

-

Product Extraction: After the reaction, overlay the aqueous phase with an organic solvent (e.g., n-hexane or ethyl acetate) to extract the lipophilic terpenoid products.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Concentrate the organic extract and, if necessary, derivatize the products to improve their volatility and chromatographic behavior.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Data Analysis: Identify the products by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison with mass spectral libraries (e.g., NIST).

Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpenoids in plants is tightly regulated at multiple levels. While specific regulatory mechanisms for this compound are not yet known, general principles of terpenoid regulation likely apply:

-

Transcriptional Regulation: The expression of terpene synthase and CYP450 genes is often induced by developmental cues and environmental stimuli, such as herbivory or pathogen attack. Plant hormones like jasmonic acid are known to be key signaling molecules in these responses.

-

Metabolic Channeling: The enzymes of a biosynthetic pathway may form metabolons, multi-enzyme complexes that facilitate the efficient transfer of intermediates from one active site to the next, preventing the loss of volatile or reactive intermediates.

-

Precursor Availability: The flux through the MVA and MEP pathways can also be a limiting factor in the overall production of sesquiterpenoids.

Conclusion and Future Perspectives

This guide has outlined the proposed biosynthetic pathway of this compound based on current knowledge of sesquiterpenoid biosynthesis in the Zingiberaceae family. The key steps involve the cyclization of FPP by a sesquiterpene synthase to a germacrane intermediate, followed by oxidative modifications catalyzed by cytochrome P450 enzymes. The provided experimental workflows offer a roadmap for the definitive elucidation of this pathway through the identification and functional characterization of the specific genes and enzymes involved.

Future research should focus on:

-

The isolation and characterization of the specific terpene synthase and CYP450s responsible for this compound biosynthesis in Curcuma zedoaria.

-

The determination of the kinetic parameters of these enzymes to identify rate-limiting steps.

-

The investigation of the regulatory networks that control the expression of the this compound biosynthetic genes.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology approaches.

References

- 1. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome sequencing and functional characterization of new sesquiterpene synthases from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional sesquiterpene synthase from Curcuma wenyujin reveals the biosynthetic mechanism of sesquiterpenes with diverse skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocurdione: A Technical Guide on Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocurdione, a sesquiterpene isolated from the rhizome of Curcuma zedoaria (zedoary), has emerged as a compound of interest for its therapeutic potential.[1][2] Preliminary studies have primarily focused on its anti-inflammatory properties, elucidating a mechanism distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory effects. It consolidates quantitative data, details experimental protocols, and visualizes the key signaling pathways involved.

Anti-inflammatory Mechanism of Action

The anti-inflammatory activity of this compound has been investigated through both in vivo and in vitro models. The primary mechanism appears to be linked to its potent antioxidant effects, specifically through the induction of heme oxygenase-1 (HO-1), an enzyme with significant cytoprotective and anti-inflammatory functions.[3][4]

Induction of Heme Oxygenase-1 (HO-1) via the Keap1-Nrf2 Pathway

This compound's anti-inflammatory action is centrally mediated by the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Studies suggest that this compound, possessing an α,β-unsaturated carbonyl structure, engages in a Michael reaction with Keap1.[4] This interaction modifies Keap1, leading to the dissociation and subsequent translocation of Nrf2 into the nucleus.[3][4] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), also known as the HO-1 E2 enhancer, initiating the transcription of HO-1.[3][4] The resulting increase in HO-1 protein levels contributes to the anti-inflammatory and antioxidant effects.[3] This mechanism is supported by the observation that this compound treatment in RAW 264.7 macrophages leads to a significant, concentration-dependent increase in both HO-1 mRNA and protein levels.[3] Furthermore, this compound has been shown to suppress the release of nitric oxide (NO), a key inflammatory marker, induced by lipopolysaccharides (LPS).[3][4]

In Vitro Antioxidant and Anti-inflammatory Activity

Unlike many common NSAIDs, this compound exhibits minimal direct inhibition of cyclooxygenase (COX) activity.[1] Its primary in vitro anti-inflammatory action is attributed to its ability to scavenge free radicals.[1]

| Parameter | Method | Concentration/Dose | Result | Reference |

| Cyclooxygenase Inhibition | In vitro assay | - | Minimal inhibition compared to Indomethacin (IC50: 0.1 µM) | [1] |

| Free Radical Scavenging | EPR Spectrometry | 100 µM to 5 mM | Significant reduction of free radical formation | [1] |

| HO-1 mRNA Induction | RAW 264.7 cells | 100 µM (after 3 hr) | Significant increase | [3] |

| HO-1 Protein Induction | RAW 264.7 cells | 100 µM (after 6 hr) | Significant increase | [3] |

| NO Release Inhibition | LPS-induced RAW 264.7 cells | Not specified | Suppression of NO release | [3][4] |

In Vivo Anti-inflammatory, Analgesic, and Antipyretic Efficacy

Oral administration of this compound has demonstrated significant efficacy in various animal models of inflammation, pain, and fever.

| Model | Species | Dose (Oral) | Effect | Reference |

| Acetic Acid-Induced Writhing | ICR Mice | 40 to 200 mg/kg | Mitigated writhing reflex | [1] |

| Baker's Yeast-Induced Fever | Sprague-Dawley Rats | 40 to 200 mg/kg | Reduced fever | [1] |

| Carrageenan-Induced Paw Edema | Wistar Rats | 200 mg/kg | Inhibited edema | [1][3] |

| Adjuvant-Induced Chronic Arthritis | Wistar Rats | 120 mg/kg/day for 12 days | Significantly reduced arthritis | [1][3] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Wistar Rats

This protocol is a standard model for evaluating acute inflammation.

-

Animals: Male Wistar rats are typically used.[1]

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound (e.g., 200 mg/kg), a vehicle control, or a positive control (e.g., indomethacin) is administered orally.[1][3]

-

One hour after administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

-

Paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals (e.g., every hour for 5 hours) post-injection (Vt) using a plethysmometer.

-

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between Vt and V0. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

HO-1 Induction in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to induce the expression of HO-1.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[3]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., up to 100 µM) for specified time periods (e.g., 3 hours for mRNA analysis, 6 hours for protein analysis).[3]

-

mRNA Analysis (qRT-PCR):

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into cDNA.

-

Quantitative real-time PCR is performed using specific primers for HO-1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Protein Analysis (Western Blot):

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against HO-1 and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and band intensity is quantified.

-

Potential Anticancer Activity and Future Directions

While the anti-inflammatory mechanism of this compound is becoming clearer, its specific anticancer activities are not yet well-defined in the scientific literature. However, other sesquiterpenes isolated from Curcuma zedoaria, such as furanodiene and curcumol, have demonstrated anticancer effects.[5] These related compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5] For instance, curcumol has been reported to induce apoptosis in nasopharyngeal carcinoma cells by downregulating NF-κB and in hepatic stellate cells via suppression of the PI3K/NF-κB pathway.[5]

Given the structural similarities and common origin, investigating whether this compound shares these anticancer properties is a logical next step. Future research should focus on:

-

Screening this compound against a panel of cancer cell lines to determine its antiproliferative activity.

-

Investigating its potential to induce apoptosis and cell cycle arrest.

-

Elucidating the molecular pathways involved, such as the PI3K/Akt, MAPK, and NF-κB signaling cascades, which are common targets for anticancer agents.[6]

Conclusion

Preliminary studies have established this compound as a promising anti-inflammatory agent with a distinct mechanism of action centered on the activation of the Nrf2/HO-1 antioxidant pathway.[3][4] Its efficacy in animal models of pain, inflammation, and fever, coupled with its minimal direct COX inhibition, suggests a favorable profile for further development.[1] The exploration of its potential anticancer activities remains a key area for future investigation. This technical guide summarizes the foundational data and methodologies that will be critical for advancing the study of this natural compound.

References

- 1. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory sesquiterpenes from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Curcuma sp.-derived this compound induces heme oxygenase-1 through a Michael reaction between its α, β-unsaturated carbonyl and Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocurdione: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocurdione, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria (zedoary), has demonstrated notable anti-inflammatory and analgesic properties in various preclinical models. As a major constituent of a plant with a long history of use in traditional medicine, this compound presents a compelling case for further investigation as a potential therapeutic agent for inflammatory conditions. This technical guide provides a comprehensive overview of the existing research on the anti-inflammatory effects of this compound, including quantitative data from in vivo and in vitro studies, detailed experimental protocols, and an exploration of its potential molecular mechanisms of action.

In Vivo Anti-inflammatory and Analgesic Activity

Oral administration of this compound has been shown to be effective in several animal models of inflammation and pain. The compound exhibits analgesic, antipyretic, and anti-arthritic effects, suggesting a broad spectrum of anti-inflammatory activity.

Table 1: Summary of In Vivo Efficacy of this compound

| Model | Species | Dosage Range | Key Findings | Reference |

| Acetic Acid-Induced Writhing | ICR Mice | 40 - 200 mg/kg (oral) | Mitigated writhing reflex, indicating analgesic effects. | [1] |

| Baker's Yeast-Induced Fever | Sprague-Dawley Rats | 40 - 200 mg/kg (oral) | Reduced fever, demonstrating antipyretic properties. | [1] |

| Carrageenan-Induced Paw Edema | Wistar Rats | 200 mg/kg (oral) | Required a higher dose to inhibit paw edema. | [1] |

| Adjuvant-Induced Chronic Arthritis | Wistar Rats | 120 mg/kg/day for 12 days (oral) | Significantly reduced chronic adjuvant arthritis. | [1] |

Experimental Protocols: In Vivo Models

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity.

-

Animals: Male ICR mice are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound (40-200 mg/kg) or a vehicle control is administered orally.

-

After a set pre-treatment time (e.g., 60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhing responses (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

-

Endpoint: A significant reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.[2]

-

Animals: Male Wistar rats are typically used.[1]

-

Procedure:

-

The initial paw volume of the rats is measured using a plethysmometer.

-

This compound (e.g., 200 mg/kg) or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally.

-

After a pre-treatment period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[2]

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

In Vitro Anti-inflammatory Activity

In vitro studies have begun to explore the direct molecular mechanisms of this compound.

Table 2: Summary of In Vitro Effects of this compound

| Assay | System | Concentration Range | Key Findings | Reference |

| Cyclooxygenase (COX) Inhibition | In vitro enzyme assay | Not specified | Showed minimal COX inhibition, unlike indomethacin (IC50: 0.1 µM). | [1] |

| Free Radical Scavenging | Electron Paramagnetic Resonance (EPR) Spectrometry | 100 µM - 5 mM | Significantly reduced free radical formation from hydrogen peroxide and ferrous iron. | [1] |

Experimental Protocols: In Vitro Assays

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA).

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., indomethacin).

-

The reaction is initiated by adding arachidonic acid.

-

After a set incubation period, the reaction is stopped.

-

The amount of PGE2 produced is quantified using an ELISA kit.

-

-

Endpoint: The IC50 value, the concentration of this compound required to inhibit 50% of the COX enzyme activity, is calculated.

Free Radical Scavenging Assay (EPR)

Electron Paramagnetic Resonance (EPR) spectrometry directly measures the presence of unpaired electrons, making it a highly sensitive method for detecting free radicals.

-

Reagents: A free radical generating system (e.g., hydrogen peroxide and ferrous iron - Fenton's reagent), a spin trapping agent (e.g., 5,5'-dimethyl-1-pyrroline-N-oxide, DMPO), and this compound.

-

Procedure:

-

This compound is mixed with the spin trap and the radical generating system.

-

The spin trap reacts with the short-lived free radicals to form a more stable radical adduct.

-

The sample is immediately analyzed by an EPR spectrometer.

-

-

Endpoint: The intensity of the EPR signal is proportional to the amount of free radicals trapped. A reduction in signal intensity in the presence of this compound indicates its radical scavenging activity.

Proposed Molecular Mechanisms of Action

While direct mechanistic studies on this compound are limited, the activities of structurally similar compounds and the broader class of sesquiterpenes suggest potential pathways through which it exerts its anti-inflammatory effects. The minimal inhibition of COX enzymes suggests that this compound likely acts upstream of prostaglandin synthesis.[1] Its demonstrated antioxidant effect points towards a role in mitigating oxidative stress, a key component of the inflammatory cascade.[1]

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[3][4] They control the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[3][5] Many natural anti-inflammatory compounds exert their effects by inhibiting these pathways. It is plausible that this compound shares this mechanism.

NF-κB Signaling Pathway

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][6] this compound may inhibit this pathway at one or more key steps.

MAPK Signaling Pathway

The MAPK family includes p38, JNK, and ERK, which are activated by phosphorylation in response to inflammatory signals.[7] Once activated, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory mediators. Inhibition of p38 or JNK phosphorylation is a common mechanism for anti-inflammatory drugs.

General Experimental Workflow for In Vitro Mechanistic Studies

To elucidate the precise molecular targets of this compound, a standard workflow is employed using cell models such as RAW 264.7 murine macrophages.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted anti-inflammatory, analgesic, and antipyretic properties demonstrated in vivo. Its minimal effect on COX enzymes suggests an upstream mechanism of action, with its antioxidant properties being one contributing factor.[1] While direct evidence is still needed, it is highly probable that this compound modulates key inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the expression of pro-inflammatory mediators.

Future research should focus on:

-

In vitro mechanistic studies: Investigating the direct effects of this compound on LPS-stimulated macrophages to quantify its impact on TNF-α, IL-6, iNOS, and COX-2 production.

-

Signaling pathway analysis: Using techniques like Western blotting to determine if this compound inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

Bioavailability and pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion, which are crucial for determining its therapeutic potential.

-

Clinical trials: Should preclinical data remain promising, well-designed clinical trials would be the ultimate step in validating the efficacy of this compound in human inflammatory diseases.

This comprehensive approach will be essential to fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel anti-inflammatory agent.

References

- 1. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 3. Inhibition of lipopolysaccharide-induced iNOS and COX-2 expression by dehydroevodiamine through suppression of NF-kappaB activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Dehydrogingerdione restrains lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydrocorydaline promotes myogenic differentiation via p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocurdione's Antioxidant Activity: A Technical Guide

Dehydrocurdione, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria, has demonstrated notable antioxidant properties. This technical guide provides an in-depth exploration of its antioxidant activity, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and the available quantitative data. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, highlighting its ability to mitigate oxidative stress both through direct radical scavenging and by modulating cellular antioxidant defense mechanisms. The following table summarizes the key quantitative findings from the available scientific literature.

| Assay Type | Endpoint Measured | Concentration | Result | Reference |

| Electron Paramagnetic Resonance (EPR) | Reduction of free radical formation | 100 µM - 5 mM | Significant reduction of free radicals from H₂O₂ and Fe²⁺ | [1] |

| Cellular Assay (RAW 264.7 macrophages) | Induction of Heme Oxygenase-1 (HO-1) mRNA and protein | 10 - 100 µM | Concentration-dependent increase in HO-1 expression | |

| Neuroprotection Assay (NG108-15 cells) | Protection against H₂O₂-induced cell death | 10 µM | 100% protection of cells | |

| Oxygen Radical Antioxidance Capacity (ORAC) | Peroxyl radical scavenging | Not specified | Described as having strong antioxidant activity |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism underlying the antioxidant effect of this compound is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

This compound possesses an α,β-unsaturated carbonyl moiety in its chemical structure. This electrophilic center is capable of reacting with nucleophilic cysteine residues on the Keap1 protein via a Michael addition reaction. Under normal physiological conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent proteasomal degradation.

The interaction of this compound with Keap1 induces a conformational change in the Keap1 protein, leading to the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) located in the promoter region of various antioxidant and cytoprotective genes. This binding event initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, most notably Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other ARE-driven genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Experimental Protocols

The evaluation of this compound's antioxidant activity involves a variety of experimental techniques, ranging from chemical assays to cell-based methods. Below are detailed methodologies for key experiments.

In Vitro Antioxidant Assays

A common workflow for in vitro antioxidant assays involves preparing the compound of interest, reacting it with a radical source, and measuring the change in a detectable signal (e.g., absorbance or fluorescence).

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagents: DPPH solution (typically 0.1 mM in methanol), this compound stock solution, methanol, and a positive control (e.g., ascorbic acid or Trolox).

-

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the sample or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), this compound stock solution, appropriate buffer (e.g., phosphate-buffered saline, PBS), and a positive control.

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with buffer to an absorbance of ~0.70 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the sample or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

3.1.3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

-

Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution), this compound stock solution, and a positive control (e.g., FeSO₄·7H₂O).

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Prepare a series of dilutions of this compound and the standard.

-

Add the FRAP reagent to each well of a 96-well plate.

-

Add the sample or standard solution to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration versus absorbance.

-

3.1.4. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly sensitive technique for the direct detection and quantification of free radicals.

-

Principle: This method was used to assess the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction (H₂O₂ + Fe²⁺).

-

Reagents: this compound, hydrogen peroxide (H₂O₂), ferrous sulfate (FeSO₄), and a spin trapping agent such as 5,5'-dimethyl-1-pyrroline-N-oxide (DMPO).

-

Procedure:

-

The reaction mixture containing H₂O₂, FeSO₄, and DMPO is prepared in a buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The mixture is then transferred to a capillary tube and placed within the EPR spectrometer.

-

The EPR spectrum of the DMPO-OH radical adduct is recorded.

-

The scavenging activity of this compound is quantified by the reduction in the signal intensity of the DMPO-OH adduct compared to a control without the compound.

-

Cell-Based Assays for Nrf2 Pathway Activation

3.2.1. Western Blot Analysis for HO-1 and Nrf2 Expression

This technique is used to quantify the protein levels of HO-1 and Nrf2 in cells treated with this compound.

-

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with various concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for HO-1, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically analyze the bands and normalize the expression of the target proteins to the loading control.

-

3.2.2. Nrf2 Nuclear Translocation Assay

This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

-

Procedure:

-

Cell Treatment: Treat cells with this compound as described above.

-

Subcellular Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

-

Western Blot Analysis: Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 3.2.1.

-

Analysis: Analyze the levels of Nrf2 in both fractions. An increase in Nrf2 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate nuclear translocation. Lamin B1 or Histone H3 is typically used as a loading control for the nuclear fraction, while GAPDH or β-tubulin is used for the cytoplasmic fraction.

-

Conclusion

This compound exhibits significant antioxidant activity, which is attributed to both its ability to directly scavenge free radicals and, more importantly, its capacity to upregulate endogenous antioxidant defenses through the activation of the Keap1-Nrf2 signaling pathway. The presence of an α,β-unsaturated carbonyl group in its structure is key to its mechanism of action, enabling it to modulate the Keap1-Nrf2 interaction and induce the expression of cytoprotective genes like HO-1. While further studies are needed to provide a more complete quantitative profile of its antioxidant capacity, particularly through standardized chemical assays, the existing evidence strongly supports the potential of this compound as a therapeutic agent for conditions associated with oxidative stress. The detailed protocols provided herein offer a framework for the continued investigation and characterization of this promising natural compound.

References

Dehydrocurdione: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a sesquiterpene isolated from the rhizome of Curcuma zedoaria (zedoary), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of this compound's bioactivities, with a primary focus on its anti-inflammatory and potential anti-cancer applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to support further research and development efforts. While robust evidence exists for its anti-inflammatory properties, further investigation into its anti-cancer mechanisms is warranted.

Anti-inflammatory Applications

This compound has demonstrated potent anti-inflammatory effects across a range of preclinical models. Its activity is attributed to a multi-faceted mechanism that includes antioxidant and free-radical scavenging properties, as well as the modulation of key inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo anti-inflammatory studies on this compound.

| Model | Species | Dosage | Effect | Reference |

| Acetic Acid-Induced Writhing | ICR Mice | 40 - 200 mg/kg (oral) | Mitigated writhing reflex | [1] |

| Baker's Yeast-Induced Fever | Sprague-Dawley Rats | 40 - 200 mg/kg (oral) | Mitigated fever | [1] |

| Carrageenan-Induced Paw Edema | Wistar Rats | 200 mg/kg (oral) | Inhibited paw edema | [1] |

| Chronic Adjuvant Arthritis | Wistar Rats | 120 mg/kg/day for 12 days (oral) | Significantly reduced arthritis | [1] |

| Free Radical Scavenging | In vitro (EPR Spectrometry) | 100 µM - 5 mM | Significantly reduced free radical formation | [1] |

Mechanism of Action: The Keap1-Nrf2/HO-1 Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated by the activation of the Keap1-Nrf2/HO-1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against inflammation and oxidative stress.

Experimental Protocols

-

Objective: To evaluate the peripheral analgesic activity of this compound.

-

Animals: Male ICR mice.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound (40-200 mg/kg) or vehicle is administered orally.

-

After a predetermined absorption period (e.g., 60 minutes), 0.6% acetic acid solution is injected intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation box.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20-30 minutes).

-

The percentage of inhibition of writhing is calculated for the this compound-treated groups compared to the vehicle control group.

-

-

Objective: To assess the acute anti-inflammatory activity of this compound.

-

Animals: Male Wistar rats.

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound (200 mg/kg) or vehicle is administered orally.

-

After a specific absorption time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated groups with the vehicle control group.

-

Potential Anti-Cancer Applications

While the anti-inflammatory properties of this compound are relatively well-documented, its potential as an anti-cancer agent is less clear and requires further investigation. Current research on the anti-cancer effects of compounds from Curcuma zedoaria often focuses on other constituents like curdione.

Quantitative Data Summary

Based on a comprehensive review of the available scientific literature, there is a notable absence of specific quantitative data, such as IC50 values, for the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines. This represents a significant knowledge gap and a key area for future research.

Signaling Pathways and Mechanism of Action

The specific signaling pathways through which this compound might exert anti-cancer effects have not yet been elucidated. While related compounds from the same plant have been shown to induce apoptosis and cell cycle arrest through various mechanisms, it is crucial to conduct dedicated studies to determine if this compound shares these properties and to identify its molecular targets in cancer cells.

Experimental Protocols for Future Investigation

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

-

Materials: A panel of human cancer cell lines, this compound, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for 3-4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

-

Conclusion and Future Directions

This compound exhibits significant and well-documented anti-inflammatory properties, making it a strong candidate for further development as a therapeutic agent for inflammatory conditions. The underlying mechanism involving the Keap1-Nrf2/HO-1 pathway provides a solid foundation for its mode of action.

In contrast, the potential anti-cancer activity of this compound remains largely unexplored. The lack of quantitative data on its cytotoxicity and a clear understanding of its molecular targets in cancer cells are major limitations. Future research should prioritize comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its IC50 values. Subsequent studies should focus on elucidating the underlying mechanisms, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways. Successful outcomes from in vitro studies would then warrant further investigation in in vivo animal models. Such a systematic approach will be crucial in determining the true potential of this compound as a novel anti-cancer agent.

References

Dehydrocurdione vs. Curcumin: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Turmeric (Curcuma longa) is a perennial herbaceous plant of the ginger family, Zingiberaceae, whose rhizomes are the source of a plethora of bioactive compounds. Among these, curcumin has been the subject of extensive scientific investigation for its therapeutic potential. However, the non-curcuminoid components of turmeric, such as the sesquiterpenoid dehydrocurdione, are also emerging as compounds of significant interest. This technical guide provides an in-depth comparison of the fundamental differences between this compound and curcumin, focusing on their chemical structures, physicochemical properties, and biological activities to aid researchers and drug development professionals in their explorations of these natural products.

Chemical Structure

The distinct biological activities of this compound and curcumin are rooted in their fundamentally different chemical scaffolds.

-

This compound is a germacrane sesquiterpenoid, characterized by a ten-membered carbon ring. Its chemical formula is C15H22O2[1].

-

Curcumin , on the other hand, is a diarylheptanoid, a type of polyphenol. Its structure consists of two aromatic rings linked by a seven-carbon chain with a β-diketone moiety. The chemical formula for curcumin is C21H20O6. Commercial curcumin is often a mixture of curcumin (diferuloylmethane), demethoxycurcumin, and bisdemethoxycurcumin[2].

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This compound and curcumin exhibit significant differences in this regard.

| Property | This compound | Curcumin |

| Molecular Weight | 234.33 g/mol [1] | 368.38 g/mol |

| Solubility | Data not widely available, but as a sesquiterpenoid, it is expected to be lipophilic and poorly soluble in water. | Practically insoluble in water at acidic and neutral pH. Soluble in organic solvents like acetone, ethanol, and DMSO[3]. The solubility in 0.1 M NaOH is approximately 3 mg/ml[3]. |

| Bioavailability | Specific data on the oral bioavailability of this compound is limited. | Poor oral bioavailability due to low absorption, rapid metabolism, and systemic elimination[4][5][6][7]. Various formulations have been developed to enhance its bioavailability[4][5]. |

| Chemical Stability | Information not readily available. | Unstable at alkaline pH[8]. |

Biological Activities: A Comparative Overview

Both this compound and curcumin have demonstrated a range of biological activities, though the extent and mechanisms of these actions differ.

Anti-inflammatory Activity

Both compounds exhibit anti-inflammatory properties, but they appear to act through different mechanisms.

-

This compound: Has shown anti-inflammatory potency, which is suggested to be related to its antioxidant effect[9]. It has been observed to suppress lipopolysaccharide-induced nitric oxide (NO) release, a key inflammatory mediator. One of its proposed mechanisms involves the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant functions, through the Nrf2-Keap1 pathway.

-

Curcumin: Is a well-established anti-inflammatory agent that modulates multiple signaling pathways. It is known to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[10]. Curcumin and its analogs have shown varying potencies in inhibiting NF-κB, with IC50 values reported in the micromolar range[11].

| Compound | Assay/Model | IC50 / Effective Concentration | Reference |

| This compound | Cyclooxygenase (COX) inhibition | Minimal inhibition | [9] |

| Curcumin | NF-κB inhibition in RAW264.7 cells (LPS-induced) | IC50 of 18 µM | [11] |

| Curcumin | Protein denaturation inhibition | IC50 of 31.81 µg/mL | [12] |

Anticancer Activity

This compound and curcumin have both been investigated for their potential as anticancer agents.

-

This compound: While research is less extensive than for curcumin, some sesquiterpenoids from Curcuma species have demonstrated cytotoxic effects against cancer cell lines. Specific IC50 values for this compound against a range of cancer cell lines are not as widely reported.

-

Curcumin: Has demonstrated antiproliferative activity against a wide array of cancer cell lines. Its anticancer effects are mediated through the regulation of various cellular signaling pathways, including those involved in cell cycle arrest, apoptosis, and angiogenesis. IC50 values for curcumin vary depending on the cancer cell line and experimental conditions.

| Compound | Cell Line | IC50 Value (24h) | IC50 Value (48h) | IC50 Value (72h) | Reference |

| Curcumin | MDA-MB-231 (Breast) | 79.58 µg/mL | 53.18 µg/mL | 30.78 µg/mL | [13] |

| Curcumin | A549 (Lung) | 33 µM | - | - | [14] |

| Curcumin | HeLa (Cervical) | - | - | 10.5 µM | [15] |

| Curcumin | SW480 (Colorectal) | 13.31 µM | - | - | [4] |

| Curcumin | HT-29 (Colorectal) | 10.26 µM | - | - | [4] |

| Curcumin | HCT116 (Colorectal) | 11.52 µM | - | - | [4] |

Antioxidant Activity

The antioxidant properties of both compounds contribute significantly to their overall biological effects.

-

This compound: Possesses antioxidant activity, as evidenced by its ability to reduce free radical formation[9].

-

Curcumin: Is a potent antioxidant capable of scavenging various reactive oxygen species (ROS). This activity is attributed to its phenolic hydroxyl groups and the β-diketone moiety.

| Compound | Assay | IC50 / Activity | Reference |

| This compound | Free radical formation (H2O2 and ferrous iron) | Significant reduction at 100 µM to 5 mM | [9] |

| Curcumin | DPPH radical scavenging | IC50 of 29.63 ± 2.07 μg/ml |

Signaling Pathways

The molecular mechanisms underlying the biological activities of this compound and curcumin involve the modulation of distinct signaling pathways.

This compound

The primary reported mechanism for this compound's anti-inflammatory and antioxidant effects is through the Nrf2-Keap1 signaling pathway . This compound induces the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Curcumin

Curcumin's pleiotropic effects are a result of its interaction with multiple signaling pathways. Two of the most well-characterized are the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway: Curcumin inhibits the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

STAT3 Signaling Pathway: Curcumin has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in cell proliferation and survival in many cancers. Curcumin can suppress STAT3 phosphorylation and up-regulate Protein Inhibitor of Activated STAT3 (PIAS-3), a negative regulator of STAT3[16].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of compounds like this compound and curcumin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or curcumin) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T or RAW264.7) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (e.g., 0.1 mM).

-

Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. Include a control with the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Conclusion

This compound and curcumin, both derived from turmeric, represent two distinct classes of natural compounds with promising, yet different, pharmacological profiles. Curcumin, a polyphenol, has been extensively studied, revealing its potent but bioavailability-limited anti-inflammatory and anticancer activities, primarily through the modulation of the NF-κB and STAT3 pathways. This compound, a sesquiterpenoid, is a less-explored but emerging compound with demonstrated anti-inflammatory and antioxidant effects, potentially mediated by the Nrf2-Keap1 pathway.

For researchers and drug development professionals, the key differences in their chemical structures, physicochemical properties, and mechanisms of action present distinct opportunities and challenges. While curcumin's vast body of research provides a solid foundation for further development, its poor bioavailability remains a significant hurdle. This compound, with its different chemical scaffold, may offer an alternative therapeutic avenue with potentially more favorable pharmacokinetic properties, warranting further investigation to fully elucidate its therapeutic potential and mechanism of action. This guide serves as a foundational resource to inform and direct future research into these fascinating natural compounds.

References

- 1. This compound | C15H22O2 | CID 10421549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Curcumin and Its Derivatives as Potential Antimalarial and Anti-Inflammatory Agents: A Review on Structure–Activity Relationship and Mechanism of Action [mdpi.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic study and critical reappraisal of curcumin formulations enhancing bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 11. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the Antiproliferative Effects of Curcumin and Nanocurcumin in MDA-MB231 as a Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocurdione: An In-Depth Technical Guide to its Early Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocurdione, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria (zedoary), has been the subject of early scientific investigation for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial research into the biological effects of this compound, with a focus on its anti-inflammatory and potential anticancer activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory and Antioxidant Effects

Early studies have demonstrated that this compound possesses significant anti-inflammatory and antioxidant properties. These effects have been evaluated through a series of in vivo and in vitro experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative data from early research on the anti-inflammatory and antioxidant effects of this compound.

Table 1: In Vivo Anti-inflammatory and Analgesic Effects of this compound

| Experimental Model | Species | This compound Dose | Effect | Citation |

| Acetic Acid-Induced Writhing | ICR Mice | 40 - 200 mg/kg (oral) | Mitigated writhing reflex | [1] |